Bienvenue dans la boutique en ligne BenchChem!

15(R)-Hete

Lipoxygenase Inflammation Leukotriene Biosynthesis

15(R)-Hydroxyeicosatetraenoic acid (15(R)-HETE) is an optically active, monohydroxy fatty acid lipid mediator derived from arachidonic acid. As the 15(R) stereoisomer of 15-HETE, it is primarily produced via alternative biosynthetic routes, including the cytochrome P450 (CYP) pathway, aspirin-acetylated COX-2, or non-enzymatic oxidation, rather than the canonical 15-lipoxygenase (15-LOX) pathway.

Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
CAS No. 73836-87-0
Cat. No. B163585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15(R)-Hete
CAS73836-87-0
Synonyms15-HETE
15-hydroxy-5,8,11,13-eicosatetraenoic acid
15-hydroxy-5,8,11,13-eicosatetraenoic acid, (S-(E,Z,Z,Z))-isome
Molecular FormulaC20H32O3
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O
InChIInChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)
InChIKeyJSFATNQSLKRBCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





15(R)-HETE (CAS 73836-87-0) - Arachidonic Acid Derived Stereoisomer for Pro-Resolving Lipid Research


15(R)-Hydroxyeicosatetraenoic acid (15(R)-HETE) is an optically active, monohydroxy fatty acid lipid mediator derived from arachidonic acid. As the 15(R) stereoisomer of 15-HETE, it is primarily produced via alternative biosynthetic routes, including the cytochrome P450 (CYP) pathway, aspirin-acetylated COX-2, or non-enzymatic oxidation, rather than the canonical 15-lipoxygenase (15-LOX) pathway . It serves as a critical precursor in the transcellular biosynthesis of specialized pro-resolving mediators (SPMs), specifically the 15(R)-lipoxins (epi-lipoxins), distinguishing it from its 15(S)-HETE counterpart [1]. With a molecular formula of C20H32O3 and a molecular weight of 320.47 g/mol, its research applications center on inflammation resolution, vascular biology, and nuclear receptor signaling .

Why 15(R)-HETE is Not Interchangeable with 15(S)-HETE or Racemic 15-HETE in Targeted Lipidomics


Procurement decisions in lipid research cannot assume functional equivalence between 15(R)-HETE and its 15(S) enantiomer or racemic (±) mixtures. 15(R)-HETE is a distinct stereoisomer with a unique biosynthetic origin, primarily formed via cytochrome P450 enzymes (e.g., CYP2C9) or aspirin-acetylated COX-2, whereas 15(S)-HETE is the canonical product of 15-lipoxygenase (15-LOX) . Critically, these stereochemical differences translate into divergent biological activities; for instance, 15(S)-HETE potently inhibits 5-lipoxygenase (5-LOX) and binds cytosolic actin, while 15(R)-HETE is markedly less effective in these specific assays [1]. Furthermore, 15(R)-HETE demonstrates a unique resistance to metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), leading to its accumulation in specific cell types, a property not shared by its (S) isomer . Relying on racemic 15-HETE introduces a confounding variable by including an enantiomer with distinct metabolic stability and pathway-specific signaling capabilities, thereby compromising experimental reproducibility and data interpretation in studies focused on chiral lipid mediator function .

Quantitative Evidence: Differentiating 15(R)-HETE from 15(S)-HETE in Key Bioassays


15(R)-HETE is Markedly Less Potent as a 5-Lipoxygenase Inhibitor

A direct head-to-head comparison in a rat basophilic leukemia (RBL-1) cell homogenate assay established that 15(S)-HETE is a potent inhibitor of the 5-lipoxygenase (5-LOX) enzyme, a key regulator of leukotriene synthesis. In stark contrast, the 15(R) chiral enantiomer was shown to be either 'less potent or ineffective' at inhibiting 5-LOX under identical conditions [1].

Lipoxygenase Inflammation Leukotriene Biosynthesis

15(R)-HETE Exhibits Significantly Reduced Affinity for Cytosolic Actin Binding Sites

A competitive displacement assay using [3H]15-HETE bound to cytosolic preparations demonstrated a clear stereochemical preference for binding. The study found that 15(S)-HETE was significantly more potent at displacing the radioligand compared to its 15(R) enantiomer. The order of effectiveness was established as 13(S)-HODE > 5(S)-HETE ≈ 15(S)-HETE >> 15(R)-HETE [1].

Cytoskeleton Protein Binding Cell Signaling

15(R)-HETE Demonstrates Unique Resistance to Metabolism by 15-Hydroxyprostaglandin Dehydrogenase

In human mast cells, the biosynthesis of 15-HETE by COX-1 results in the accumulation of the 15(R) isomer. This is attributed to its resistance to conversion into 15-KETE by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). In contrast, the 15(S) isomer is reported to be metabolized more rapidly by dehydrogenases .

Lipid Metabolism Mast Cell Biology Metabolic Stability

15(R)-HETE and 15(S)-HETE Show Equivalent Potency as PPARβ/δ Agonists, but 15(R)-HETE is the Dominant CYP-Derived Stereoisomer

A study in Molecular Pharmacology demonstrated that both 15(R)-HETE and 15(S)-HETE are similarly potent at inducing PPARβ/δ coactivator binding and transcriptional activation [1]. However, a key point of differentiation for researchers studying the cytochrome P450 (CYP) pathway is that human CYP2C19 oxidizes arachidonic acid to produce 15(R)-HETE as the dominant stereoisomer, accounting for >90% of the total 15-HETEs generated .

PPAR Nuclear Receptors Cytochrome P450

15(R)-HETE is the Obligate Precursor for Aspirin-Triggered 15(R)-Lipoxin Biosynthesis

A fundamental differentiation arises in the context of aspirin's mechanism of action. Aspirin-acetylated COX-2 loses its prostaglandin-forming activity and instead generates 15(R)-HETE from arachidonic acid. This 15(R)-HETE is then the obligate substrate for the transcellular biosynthesis of specialized pro-resolving mediators, specifically the 15(R)-lipoxins (also known as epi-lipoxins), which includes 15(R)-lipoxin A4 and 15(R)-lipoxin B4 . The 15(S)-HETE isomer cannot serve as a precursor in this pathway.

Resolution Pharmacology Lipoxins Specialized Pro-Resolving Mediators

High-Impact Research Applications for 15(R)-HETE Based on Distinct Molecular Properties


Investigating Cytochrome P450 (CYP) Pathway Outputs in Eicosanoid Profiling

15(R)-HETE serves as the primary and most reliable standard for identifying and quantifying CYP-derived lipid mediators, particularly from isoforms like CYP2C9 and CYP2C19. Since it constitutes >90% of the 15-HETE isomers generated by these enzymes, using racemic 15-HETE or 15(S)-HETE as a standard will lead to inaccurate quantification of this pathway's activity in cell lysates, tissue homogenates, or biological fluids. This is critical for studies in drug metabolism and vascular biology, where CYP activity significantly influences eicosanoid profiles .

Dissecting Aspirin-Triggered Resolution Mechanisms via 15(R)-Lipoxin Biosynthesis

This compound is the exclusive starting material for the transcellular synthesis of 15(R)-lipoxins (epi-lipoxins). Its use is mandatory for experimental systems designed to study the resolution-promoting effects of aspirin, whether by measuring its conversion to 15(R)-lipoxin A4/B4 by 5-LOX in co-culture models or by using it as an internal standard for mass spectrometry-based quantification of these pro-resolving mediators. It enables precise dissection of the 'aspirin-triggered lipoxin' pathway, separate from general COX or LOX activity .

Metabolic Stability Studies in Mast Cell and Vascular Inflammation Models

Given its documented resistance to metabolic inactivation by 15-PGDH, which leads to its accumulation in human mast cells, 15(R)-HETE is the appropriate tool for studying sustained lipid mediator signaling in environments where 15-PGDH is expressed. This makes it the superior choice over the more rapidly metabolized 15(S)-HETE for long-term cell culture experiments or in vivo models designed to assess the chronic effects of 15-HETE on cell proliferation, migration, or cytokine release, particularly in mast cell-dependent allergic inflammation .

Serving as a Stereospecific Negative Control for 5-LOX Inhibition Assays

15(R)-HETE is an essential negative control for studies investigating the 5-lipoxygenase (5-LOX) pathway. Its demonstrated lack of potency in inhibiting 5-LOX, in direct contrast to the potent inhibition exhibited by 15(S)-HETE and other (S) enantiomers, allows researchers to confirm that any observed biological effect is specifically stereochemistry-dependent. Using 15(R)-HETE in parallel with 15(S)-HETE provides a powerful internal control to validate the specificity of the response in leukotriene synthesis and other 5-LOX-mediated inflammatory processes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 15(R)-Hete

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.